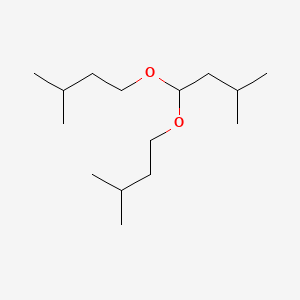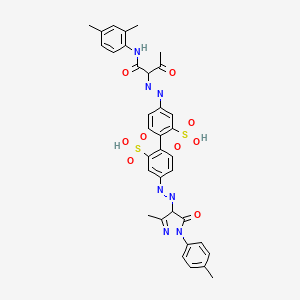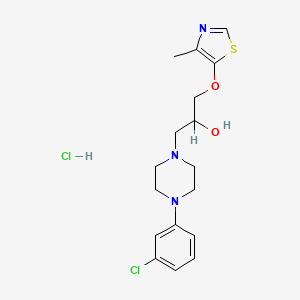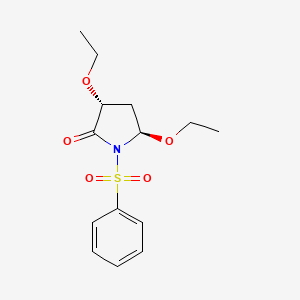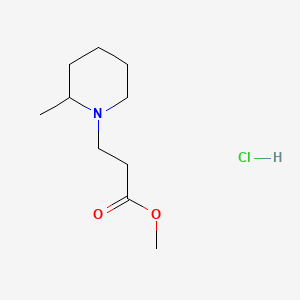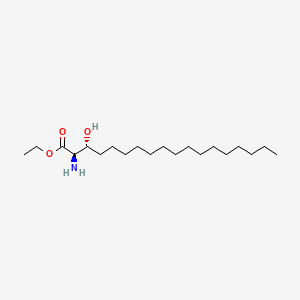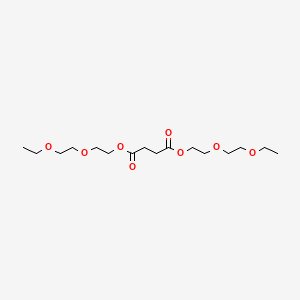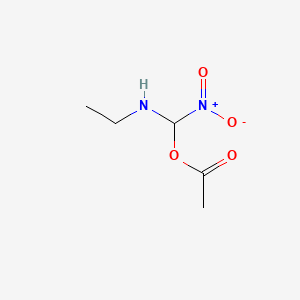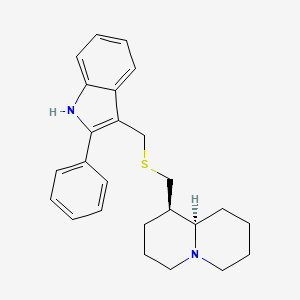
Doramapimod C-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Doramapimod involves the formation of an aryl-pyrazole scaffold, which is critical for its binding properties. The synthetic route typically includes the following steps:
- Formation of the pyrazole ring through cyclization reactions.
- Attachment of the phenyl group to the pyrazole ring.
- Introduction of functional groups to enhance binding affinity and selectivity .
Industrial Production Methods: Industrial production of Doramapimod involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Purification steps including crystallization and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Doramapimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the phenylpyrazole scaffold.
Substitution: Substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Doramapimod with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
Doramapimod has a wide range of scientific research applications, including:
Mécanisme D'action
Doramapimod exerts its effects by inhibiting the p38 MAP kinase, a key regulator of the production of proinflammatory cytokines. The compound binds to an allosteric site on the kinase, causing a conformational change that inhibits its activity. This inhibition leads to a decrease in the production of cytokines such as tumor necrosis factor and interleukin-1, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
SB203580: Another p38 MAP kinase inhibitor with a different binding mechanism.
VX-702: A potent inhibitor of p38 MAP kinase with similar anti-inflammatory properties.
SCIO-469: A selective inhibitor of p38 MAP kinase used in clinical trials for inflammatory diseases.
Uniqueness of Doramapimod: Doramapimod is unique due to its high selectivity and potency as a p38 MAP kinase inhibitor. It exhibits slow binding kinetics and a large conformational change upon binding, which is not observed in other kinases . This unique binding mechanism contributes to its effectiveness in reducing inflammation at nanomolar concentrations .
Propriétés
Numéro CAS |
850312-12-8 |
|---|---|
Formule moléculaire |
C31H37N5O3 |
Poids moléculaire |
529.6 g/mol |
Nom IUPAC |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl](14C)urea |
InChI |
InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37)/i30+2 |
Clé InChI |
MVCOAUNKQVWQHZ-QJTAWUFMSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N[14C](=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5 |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


